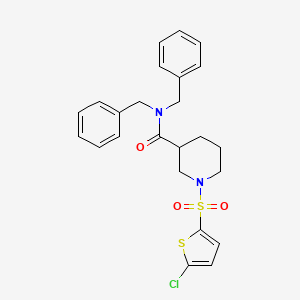

![molecular formula C7H9N3O2 B2524943 2-[Methyl(pyrimidin-2-yl)amino]acetic acid CAS No. 953904-05-7](/img/structure/B2524943.png)

2-[Methyl(pyrimidin-2-yl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

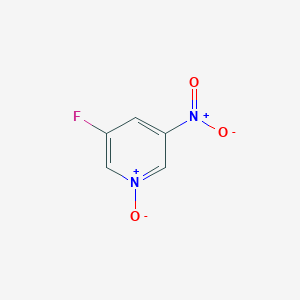

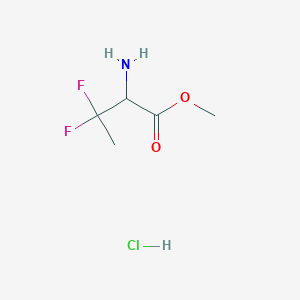

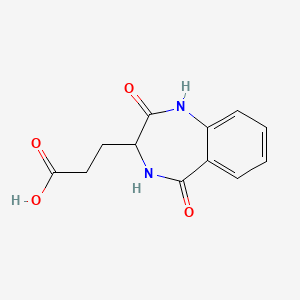

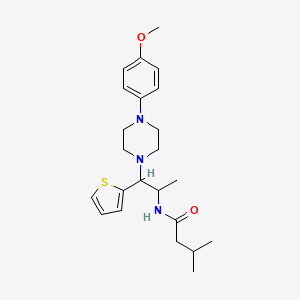

2-[Methyl(pyrimidin-2-yl)amino]acetic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The specific structure of 2-[methyl(pyrimidin-2-yl)amino]acetic acid suggests that it is a derivative of pyrimidine with a methyl group and an amino acetic acid moiety attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(pyrimidin-2-yl)acetic acid derivatives has been described using amidinoacetamide and ethyl benzoylacetate, leading to various substituted pyrimidines . Similarly, the synthesis of related compounds such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation with maleic or citraconic anhydrides followed by Michael addition . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of 2-[methyl(pyrimidin-2-yl)amino]acetic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on 1H NMR spectral and X-ray data . Additionally, a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid was characterized, where the aromatic ring makes an angle with the carboxyl plane, indicating non-planarity . These studies provide insights into the three-dimensional arrangement of atoms in pyrimidine derivatives, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and interactions with nucleophiles. For instance, the interaction of the methyl ester of a pyrimidine derivative with Lawesson's reagent led to the synthesis of a 4-thioxo derivative, and its further reactions were studied . These reactions are significant as they can modify the chemical properties of the pyrimidine core and introduce functional groups that may enhance biological activity or alter physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and acidity, can be influenced by substituents on the pyrimidine ring. The ionization of 2-(pyrimidin-2-yl)acetic acid, for example, is affected by the presence of 4'(6')-substituents, as shown by the correlation with substituent parameters . These properties are essential for the practical application of these compounds, including their solubility in biological systems or their stability under various conditions.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2-[Methyl(pyrimidin-2-yl)amino]acetic acid derivatives have been synthesized and evaluated for their potential as antitumor agents. A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which include a similar structural motif, demonstrated micromolar to submicromolar antiproliferative potencies against various tumor cell lines. These compounds target both thymidylate and purine nucleotide biosynthesis, indicating a dual pathway inhibition mechanism in tumor cells (Liu et al., 2015); (Liu et al., 2016).

Insecticidal and Antibacterial Potential

Compounds with the pyrimidin-2-yl structure have shown promise in both insecticidal and antibacterial applications. Synthesized compounds exhibited notable insecticidal activity against Pseudococcidae insects and demonstrated antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Analgesic Properties

The methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives, closely related to pyrimidin-2-yl compounds, has shown enhanced analgesic properties. These findings suggest potential applications in pain management (Ukrainets et al., 2015).

Imaging and Diagnostic Applications

Derivatives of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid have been synthesized for potential use in imaging and diagnostic applications. For example, [11C]methyl derivatives have been evaluated for their binding affinity to the fractalkine receptor, which is crucial in various inflammatory and neurodegenerative diseases (Gao et al., 2017).

Antimicrobial Activity

Novel pyrimidine derivatives have shown promising antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Patel & Patel, 2017).

HIV-1 Protease Inhibitors

Pyrimidine bases, fundamental components of nucleic acids, have been introduced to HIV-1 protease inhibitors to enhance potency. Derivatives with pyrimidine bases showed significant inhibitory activity against both wild-type and drug-resistant HIV-1 variants (Zhu et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[methyl(pyrimidin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(5-6(11)12)7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMSITOOUYJCSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(pyrimidin-2-yl)amino]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)